The compound is classified as an amide due to the presence of the carboxamide functional group. It is also categorized under heterocyclic compounds because it contains nitrogen atoms in its ring structure. The compound can be sourced from various chemical databases, with PubChem being one of the primary repositories for its chemical information, including its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) representations .
The synthesis of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps:
The molecular structure of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can be analyzed through various spectroscopic techniques:
InChI=1S/C22H17N3O2/c1-27-21-12-5-4-11-19(21)25-22(26)16-14-20(18-10-6-7-13-23-18)24-17-9-3-2-8-15(16)17/h2-14H,1H3,(H,25,26)
.N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can participate in several chemical reactions:
These reactions typically require specific conditions such as solvent choice, temperature control, and reaction time to achieve desired yields and selectivity.
The mechanism of action for N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide largely depends on its biological targets:
The physical properties of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide include:
Chemical properties include solubility in organic solvents and stability under various pH conditions. Its reactivity profile allows it to participate in diverse chemical transformations, making it a versatile compound in synthetic organic chemistry .
N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5